Ethyl 1-oxospiro[4.4]nonane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.27 g/mol . This compound is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity .
Vorbereitungsmethoden
The synthesis of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene . This reaction yields diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which can be further processed to obtain the desired compound . The reaction conditions often include the use of toluene as a solvent and the application of heat to facilitate the reaction .
Analyse Chemischer Reaktionen
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-oxospiro[4.4]nonane-2-carboxylate is utilized in various scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of spirocyclic compounds on biological systems . Industrially, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of Ethyl 1-oxospiro[4.4]nonane-2-carboxylate involves its interaction with molecular targets and pathways within a system . The spirocyclic structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways . This interaction can lead to various effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C12H18O3 |
---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
ethyl 4-oxospiro[4.4]nonane-3-carboxylate |
InChI |
InChI=1S/C12H18O3/c1-2-15-11(14)9-5-8-12(10(9)13)6-3-4-7-12/h9H,2-8H2,1H3 |
InChI-Schlüssel |
WMULSTYRCCOBPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CCC2(C1=O)CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.